molecular formula C14H14ClNO2 B1350693 5-Chloro-2-(4-ethoxyphenoxy)aniline CAS No. 16824-53-6

5-Chloro-2-(4-ethoxyphenoxy)aniline

Cat. No. B1350693
CAS RN: 16824-53-6
M. Wt: 263.72 g/mol
InChI Key: WWIYDYKMHCBXHB-UHFFFAOYSA-N
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Description

5-Chloro-2-(4-ethoxyphenoxy)aniline, commonly referred to as CEPAN, is an organic compound that has been studied extensively in recent years due to its wide range of potential applications. CEPAN is a chlorinated aniline derivative with a phenoxy group attached to the 2-position of the aniline ring. It has been studied for its potential use as a reagent in organic synthesis, as a pharmaceutical intermediate, and as a potential therapeutic agent.

Scientific Research Applications

Synthesis and Chemical Properties

  • 5-Chloro-2-(4-ethoxyphenoxy)aniline and its derivatives are involved in synthesis processes and chemical reactions. For instance, a study by Wen Zi-qiang (2007) highlights the synthesis of similar compounds through high-pressure hydrolysis and reduction reactions, emphasizing their high yield and environmental friendliness (Wen Zi-qiang, 2007).

Fluorescence Quenching Studies

  • Fluorescence quenching studies involving compounds like 5-chloro-2-(4-ethoxyphenoxy)aniline provide insights into molecular interactions and kinetics. H. S. Geethanjali, D. Nagaraja, and R. Melavanki (2015) conducted fluorescence quenching studies with similar boronic acid derivatives, offering valuable data on quenching mechanisms and parameters, useful in understanding molecular behaviors (H. S. Geethanjali, D. Nagaraja, R. Melavanki, 2015).

Insecticide Synthesis

  • Compounds akin to 5-chloro-2-(4-ethoxyphenoxy)aniline are used in the synthesis of insecticides, as demonstrated in a study by Wen Zi-qiang (2008). This research outlines the synthesis process of Novaluron, an insecticide, from related aniline derivatives, underscoring the chemical's relevance in agricultural applications (Wen Zi-qiang, 2008).

Corrosion Inhibition Research

  • In the field of materials science, derivatives of 5-chloro-2-(4-ethoxyphenoxy)aniline have been studied for their corrosion inhibition properties. P. Udhayakala et al. (2013) investigated thiadiazolines derived from similar aniline compounds, revealing their potential as corrosion inhibitors for mild steel, which is significant for industrial applications (P. Udhayakala, A. Jayanthi, T. Rajendiran, S. Gunasekaran, 2013).

Pharmaceutical Research

  • Analogues of 5-chloro-2-(4-ethoxyphenoxy)aniline are explored in pharmaceutical research for developing kinase inhibitors. D. Boschelli et al. (2001) synthesized and optimized quinolinecarbonitriles, which are structurally similar, for inhibiting Src kinase activity, highlighting the compound's potential in developing new medications (D. Boschelli, F. Ye, Y. Wang, et al., 2001).

properties

IUPAC Name

5-chloro-2-(4-ethoxyphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2/c1-2-17-11-4-6-12(7-5-11)18-14-8-3-10(15)9-13(14)16/h3-9H,2,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWIYDYKMHCBXHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901280593
Record name 5-Chloro-2-(4-ethoxyphenoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901280593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(4-ethoxyphenoxy)aniline

CAS RN

16824-53-6
Record name 5-Chloro-2-(4-ethoxyphenoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16824-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-(4-ethoxyphenoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901280593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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